molecular formula C9H16F3NO2 B13312472 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid

Cat. No.: B13312472
M. Wt: 227.22 g/mol
InChI Key: ZWVLYJIEVFUSJK-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid is an organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the amino group via reductive amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Methyl derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid is unique due to its specific combination of functional groups and heptanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C9H16F3NO2/c1-5(2)7(13)3-6(4-8(14)15)9(10,11)12/h5-7H,3-4,13H2,1-2H3,(H,14,15)

InChI Key

ZWVLYJIEVFUSJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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